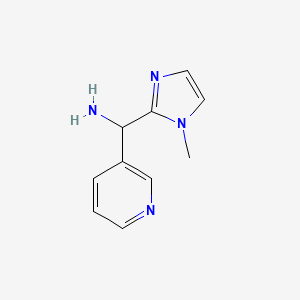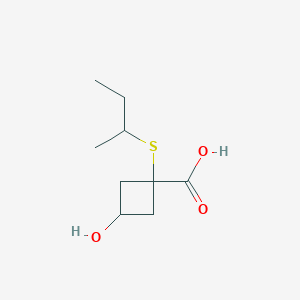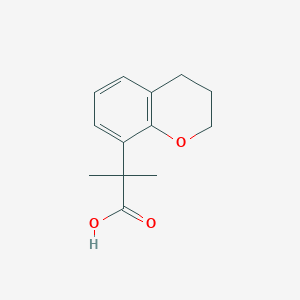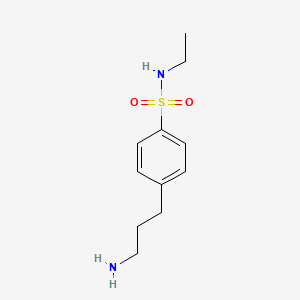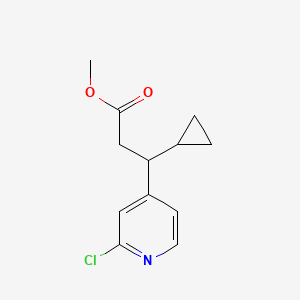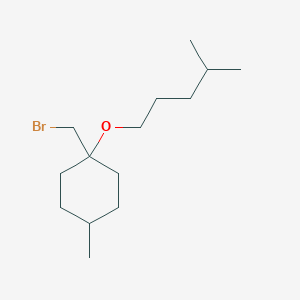
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 5 and 6, and an amino acid backbone. The dihydrochloride form enhances its solubility in water, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetyl-5,6-dimethylpyridine and (S)-2-amino-3-bromopropanoic acid.
Formation of Intermediate: The 3-acetyl-5,6-dimethylpyridine undergoes a bromination reaction to form 3-bromo-5,6-dimethylpyridine.
Coupling Reaction: The intermediate is then coupled with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the consistency of the product.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with keto or aldehyde functionalities.
Reduction: Reduced derivatives with saturated rings.
Substitution: Substituted amino acid derivatives with various functional groups.
科学研究应用
(S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and amino acid backbone play crucial roles in its binding affinity and specificity. Pathways involved may include neurotransmitter regulation and signal transduction.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the methyl substitutions on the pyridine ring.
(S)-2-Amino-3-(5-methylpyridin-3-yl)propanoic acid: Contains only one methyl group on the pyridine ring.
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid: Contains a methyl group at a different position on the pyridine ring.
Uniqueness
The presence of two methyl groups at positions 5 and 6 on the pyridine ring of (S)-2-Amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride enhances its lipophilicity and may influence its binding properties and biological activity, distinguishing it from similar compounds.
属性
分子式 |
C10H16Cl2N2O2 |
|---|---|
分子量 |
267.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(5,6-dimethylpyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-6-3-8(5-12-7(6)2)4-9(11)10(13)14;;/h3,5,9H,4,11H2,1-2H3,(H,13,14);2*1H/t9-;;/m0../s1 |
InChI 键 |
DTFLUPSOHINQAR-WWPIYYJJSA-N |
手性 SMILES |
CC1=CC(=CN=C1C)C[C@@H](C(=O)O)N.Cl.Cl |
规范 SMILES |
CC1=CC(=CN=C1C)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)

![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)

